3-([Methyl(propan-2-yl)amino]methyl)aniline
Description
3-([Methyl(propan-2-yl)amino]methyl)aniline is a secondary amine derivative of aniline, featuring a methyl(propan-2-yl)amino group attached via a methylene bridge (-CH2-) at the 3-position of the benzene ring. Its molecular formula is C11H18N2, with a molecular weight of 178.28 g/mol. The compound’s structure combines the aromatic reactivity of aniline with the steric and electronic effects of the branched alkylamine substituent. This configuration makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where secondary amines are critical for bioactivity and binding interactions.
Properties
IUPAC Name |
3-[[methyl(propan-2-yl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMDNBYYPPNIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([Methyl(propan-2-yl)amino]methyl)aniline typically involves the reaction of aniline with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-([Methyl(propan-2-yl)amino]methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-([Methyl(propan-2-yl)amino]methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-([Methyl(propan-2-yl)amino]methyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Positional Isomers
- 2-{[(Propan-2-yl)amino]methyl}aniline () Molecular Formula: C10H16N2 Substituent Position: 2-position on the benzene ring. Key Differences: The 2-position substituent introduces distinct electronic effects (e.g., ortho-directing) compared to the 3-position in the target compound. This positional change alters steric hindrance and may affect reactivity in electrophilic substitution reactions.
Functional Group Modifications
- 3-[(Propan-2-yloxy)methyl]aniline () Molecular Formula: C10H15NO Functional Group: Ether (-O-) instead of a secondary amine. Key Differences: The ether linkage reduces basicity and hydrogen-bonding capacity, increasing lipophilicity. This makes the compound less reactive in acid-base reactions but more suitable for hydrophobic environments .
- 2-[3-(Dimethylamino)propoxy]aniline () Molecular Formula: C11H18N2O Functional Group: Tertiary amine in a propoxy chain.
Heterocyclic Analogues
- 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline () Molecular Formula: C13H17N3 Functional Group: Imidazole ring. The nitrogen atoms in the imidazole also increase hydrogen-bonding and coordination capabilities, making this compound relevant in medicinal chemistry .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|---|---|---|
| 3-([Methyl(propan-2-yl)amino]methyl)aniline | C11H18N2 | 178.28 | 3 | Secondary amine | Moderate (polar solvents) | 2.1 |
| 2-{[(Propan-2-yl)amino]methyl}aniline | C10H16N2 | 164.25 | 2 | Secondary amine | Moderate | 1.8 |
| 3-[(Propan-2-yloxy)methyl]aniline | C10H15NO | 165.23 | 3 | Ether | Low (non-polar solvents) | 2.5 |
| 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline | C13H17N3 | 215.30 | 3 | Imidazole | Low (due to aromaticity) | 2.9 |
Biological Activity
3-([Methyl(propan-2-yl)amino]methyl)aniline, with the molecular formula C11H18N2, is a derivative of aniline that has garnered interest in various biological applications due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's structure features a methyl(propan-2-yl)amino group attached to the aniline moiety, which influences its reactivity and biological interactions. The mechanism of action is believed to involve binding to specific enzymes or receptors, thereby altering their activity and leading to various biological effects.
Key Chemical Reactions
This compound undergoes several key reactions:
- Oxidation : Can yield nitro or nitroso derivatives.
- Reduction : Produces various amine derivatives.
- Electrophilic Substitution : The aromatic ring can participate in halogenation, nitration, and sulfonation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, it showed promising results in inhibiting the growth of various cancer cells, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
-
Case Study on Cancer Treatment :
- In vivo experiments using mouse models demonstrated that administration of the compound led to tumor size reduction in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various derivatives have been synthesized to improve its pharmacological profile:
| Derivative | Activity |
|---|---|
| N,N-Dimethyl derivative | Increased potency against cancer |
| Halogenated variants | Enhanced antimicrobial properties |
These modifications aim to improve solubility and target specificity, making them more effective in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
